molecular formula C21H26ClN3OS B566190 4-Chloro Perphenazine CAS No. 875256-24-9

4-Chloro Perphenazine

Cat. No.: B566190
CAS No.: 875256-24-9
M. Wt: 403.969
InChI Key: RFGHLUNKUXKUSF-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro Perphenazine has a wide range of scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry.

    Biology: Studied for its effects on neurotransmitter receptors.

    Medicine: Investigated for its potential in treating various psychiatric disorders.

    Industry: Utilized in the development of new antipsychotic drugs

Mechanism of Action

Target of Action

4-Chloro Perphenazine, a derivative of Perphenazine, primarily targets dopamine D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition. By binding to these receptors, this compound can influence these functions.

Mode of Action

This compound acts as an antagonist at dopamine D1 and D2 receptors . This means it binds to these receptors and inhibits their activity. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .

Biochemical Pathways

It’s known that phenothiazines, the class of drugs to which this compound belongs, interfere with the action of dopamine, a neurotransmitter in the brain . This interference can affect various pathways and have downstream effects on mood, behavior, and cognition.

Pharmacokinetics

For perphenazine, peak plasma concentrations are observed between 1 to 3 hours after oral administration . The plasma elimination half-life of Perphenazine is between 9 and 12 hours . These properties can impact the bioavailability of the drug and its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on dopamine receptors. By inhibiting the activity of these receptors, this compound can help manage the manifestations of psychotic disorders and control severe nausea and vomiting .

Safety and Hazards

Perphenazine can cause side effects such as tremors, uncontrollable shaking, inability to sit still, and feeling restless . High doses or long-term use can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .

Chemical Reactions Analysis

4-Chloro Perphenazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Chloro Perphenazine is often compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its higher potency and specific binding affinity for dopamine receptors . Other similar compounds include:

  • Chlorpromazine
  • Fluphenazine
  • Prochlorperazine

These comparisons highlight the unique pharmacological properties and therapeutic potential of this compound .

Properties

IUPAC Name

2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHLUNKUXKUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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